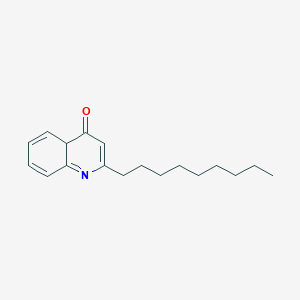

2-nonyl-4aH-quinolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H25NO |

|---|---|

Molecular Weight |

271.4 g/mol |

IUPAC Name |

2-nonyl-4aH-quinolin-4-one |

InChI |

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14,16H,2-8,11H2,1H3 |

InChI Key |

ZBVOVKJCDDXIPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=O)C2C=CC=CC2=N1 |

Origin of Product |

United States |

Significance of the Quinolinone Scaffold in Natural Products and Synthetic Chemistry

The quinolinone, or quinolone, framework is a recurring structural motif in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. mdpi.com This versatile scaffold, characterized by a bicyclic system where a pyridine (B92270) ring is fused to a benzene (B151609) ring with a carbonyl group, is found in alkaloids from plants of the Rutaceae, Rubiaceae, and Astraceae families, as well as in microorganisms. nih.gov

In synthetic chemistry, the quinolinone core serves as a valuable starting point for the development of new therapeutic agents. frontiersin.org Its amenability to functionalization at various positions allows for the creation of a vast library of derivatives with tailored pharmacological profiles. rsc.orgnih.gov The presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) within the scaffold enhances its potential for diverse molecular interactions. nih.gov Classical synthetic methods like the Conrad-Limpach, Gould-Jacobs, and Camps cyclizations, along with modern techniques such as palladium-catalyzed reactions, have enabled the efficient construction of the quinolinone skeleton. mdpi.comresearchgate.net

The significance of the quinolinone scaffold is underscored by its presence in numerous clinically important drugs. researchgate.net From the first-generation antibacterial agent nalidixic acid to the highly effective fluoroquinolones, the quinolinone core has been central to the development of treatments for a wide range of bacterial infections. nih.govresearchgate.net Beyond their antibacterial applications, quinolinone derivatives have shown promise as antiviral, anticancer, antimalarial, and anti-inflammatory agents, highlighting the scaffold's enduring importance in medicinal chemistry. rsc.orgresearchgate.netnih.gov

Evolution of Research Perspectives on 2 Nonyl 4ah Quinolin 4 One and Its Analogs

Classical Approaches to Quinolin-4-one Core Construction

Traditional methods for synthesizing the quinolin-4-one core often involve multi-step sequences and can require harsh reaction conditions. nih.gov However, their historical significance and continued application in certain contexts make them fundamental to understanding the synthesis of these heterocyclic systems. beilstein-journals.org

Gould-Jacobs Reaction and its Mechanistic Variants

The Gould-Jacobs reaction is a cornerstone in quinolin-4-one synthesis. mdpi.comwikipedia.org This method involves the condensation of an aniline with an alkoxymethylenemalonic ester or a related derivative. wikipedia.orgwikiwand.com The initial reaction forms an anilidomethylenemalonic ester intermediate. wikipedia.org Subsequent thermal cyclization, often at high temperatures (above 250 °C), leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. mdpi.comablelab.eu This product exists predominantly in its 4-oxo tautomeric form. wikipedia.org The final steps involve saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the desired 4-hydroxyquinoline, which is tautomeric with the quinolin-4-one. wikipedia.orgwikiwand.com

The mechanism begins with a nucleophilic attack by the aniline nitrogen on the malonic ester derivative, followed by the elimination of an alcohol to form the condensation product. wikipedia.orgwikiwand.com The critical step is the 6-electron cyclization that forms the quinoline (B57606) ring system. wikipedia.org

Table 1: Key Features of the Gould-Jacobs Reaction

| Feature | Description |

| Reactants | Aniline and an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). mdpi.comwikipedia.org |

| Key Intermediate | Anilidomethylenemalonic ester. wikipedia.org |

| Cyclization | Thermal, often requiring high temperatures. mdpi.comablelab.eu |

| Final Steps | Saponification and decarboxylation. wikipedia.org |

| Regioselectivity | Can be influenced by both steric and electronic factors, potentially leading to product mixtures with asymmetrically substituted anilines. mdpi.com |

Mechanistic variants of the Gould-Jacobs reaction aim to improve yields and mitigate the harsh conditions. The use of microwave irradiation has been shown to dramatically shorten reaction times and improve yields. ablelab.eu

Camps Annulation Processes for Quinolin-4-one Formation

The Camps cyclization provides another classical route to quinolin-4-ones. mdpi.comwikipedia.org This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. mdpi.comwikipedia.org Depending on the substrate and reaction conditions, this method can yield either quinolin-4-ones or quinolin-2-ones. mdpi.com The process is essentially an intramolecular aldol (B89426) condensation of the enolizable N-(2-acylaryl)amide. mdpi.com

A significant advantage of the Camps cyclization is that it often proceeds under milder conditions compared to the high-temperature requirements of the Gould-Jacobs or Conrad-Limpach syntheses. acs.org Recent advancements have combined copper-catalyzed amidation with the base-mediated Camps cyclization in a two-step, one-pot synthesis of 2-aryl-4-quinolones from o-halophenones. wikipedia.org

Snieckus Reaction for Substituted Quinolin-4-ones

The Snieckus reaction offers a valuable method for preparing 3-substituted quinolin-4-ones. mdpi.com This approach is a modification of the Niementowski reaction and involves the condensation of an anthranilic acid amide with a ketone to form an imine. mdpi.com This imine intermediate is then treated with a strong base, such as lithium diisopropylamide (LDA), to induce cyclization and form the quinolin-4-one. mdpi.com A key benefit of the Snieckus method is the use of relatively mild, base-promoted conditions and the availability of diverse substituted anthranilic acid amides. mdpi.com

Conrad-Limpach Synthesis Strategies

The Conrad-Limpach synthesis, discovered in 1887, involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com This reaction proceeds via a Schiff base intermediate. wikipedia.org The synthesis is characterized by two distinct temperature-dependent steps. The initial condensation to form the enamine intermediate occurs at lower temperatures, while the subsequent thermal cyclization to the quinolin-4-one requires significantly higher temperatures, often around 250 °C. nih.govwikipedia.org The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve the yields of the cyclization step. mdpi.com While effective, the high temperatures required for the annulation step are a notable limitation of this method. nih.govmdpi.com

Table 2: Comparison of Classical Quinolin-4-one Syntheses

| Synthesis Method | Starting Materials | Key Features |

| Gould-Jacobs | Anilines, Alkoxymethylenemalonic esters mdpi.comwikipedia.org | High-temperature thermal cyclization, multi-step process. mdpi.comablelab.eu |

| Camps | o-Acylaminoacetophenones mdpi.comwikipedia.org | Base-catalyzed intramolecular cyclization, generally milder conditions. mdpi.comacs.org |

| Snieckus | Anthranilic acid amides, Ketones mdpi.com | Good for 3-substituted quinolin-4-ones, mild base-promoted cyclization. mdpi.com |

| Conrad-Limpach | Anilines, β-Ketoesters wikipedia.orgjptcp.com | High-temperature cyclization, forms a Schiff base intermediate. mdpi.comwikipedia.org |

Modern Catalytic Methods in Quinolin-4-one Synthesis

Modern synthetic chemistry has introduced more efficient and milder catalytic methods for constructing the quinolin-4-one core, often overcoming the limitations of classical approaches. mdpi.com Transition-metal catalysis, in particular, has proven to be a powerful tool. nih.govnih.gov

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-catalyzed carbonylation)

Palladium-catalyzed reactions have become a mainstay in modern organic synthesis due to their mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov One prominent application in quinolin-4-one synthesis is the palladium-catalyzed carbonylation reaction. mdpi.com This approach typically utilizes carbon monoxide as the source for the carbonyl group in the quinolin-4-one ring. mdpi.com

A common strategy involves the coupling of a 2-iodoaniline (B362364) with a terminal alkyne in the presence of a palladium catalyst and carbon monoxide. mdpi.com The reaction mechanism is thought to proceed through a Sonogashira carbonylation to form an alkyne intermediate, which then undergoes cyclization upon the addition of an amine to yield the 2-substituted quinolin-4-one. mdpi.com Milder reaction conditions have been developed, for instance, by using molybdenum hexacarbonyl as a solid, easier-to-handle source of carbon monoxide. mdpi.com

Other palladium-catalyzed methods include the intramolecular N-arylation of enamine intermediates, formed from the reaction of (Z)-β-chlorovinyl aromatic ketones and amines, to produce quinolin-4(1H)-ones in a one-pot manner. organic-chemistry.org This tandem Michael addition-elimination/Buchwald-Hartwig amination sequence offers an efficient route to these heterocycles. organic-chemistry.org Furthermore, palladium-catalyzed amidation of 2'-bromoacetophenones followed by a base-promoted intramolecular cyclization provides a mild, one-pot synthesis of a variety of 2-substituted 4-quinolones. acs.org

Table 3: Examples of Palladium-Catalyzed Quinolin-4-one Syntheses

| Reaction Type | Starting Materials | Key Features |

| Carbonylative Cyclization | 2-Iodoaniline, Terminal alkyne, CO mdpi.com | Forms 2-substituted quinolin-4-ones. mdpi.com |

| Tandem Michael Addition/Buchwald-Hartwig Amination | (Z)-β-chlorovinyl aromatic ketones, Amines organic-chemistry.org | One-pot synthesis with good to excellent yields. organic-chemistry.org |

| Amidation/Intramolecular Cyclization | 2'-Bromoacetophenones, Amides acs.org | Mild, one-pot procedure for 2-substituted 4-quinolones. acs.org |

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies and Proposed Mechanisms

N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in modern organic synthesis due to their strong nucleophilic character. mdpi.com Their application in the synthesis of quinolin-4-ones has been explored, offering milder reaction conditions compared to some traditional methods. mdpi.comresearchgate.net

One proposed NHC-catalyzed approach involves the reaction of a 2-aminobenzyl alcohol with a ketone. researchgate.net In this mechanism, the NHC, generated in situ, is thought to facilitate a tandem proton and hydride transfer from the benzyl (B1604629) alcohol to the ketone. researchgate.net Another strategy utilizes the reaction between an aldehyde and a compound containing an amino group. The proposed mechanism begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming an intermediate. A subsequent proton transfer leads to the formation of a homoenolate, which then attacks a bromide to form an adduct. This adduct undergoes intramolecular heterocyclization and dehydration to yield the final quinolin-4-one product. mdpi.com The stability of the conjugated system in the quinolin-4-one is a likely driving force for the dehydration step. mdpi.com

Furthermore, NHCs have been employed in enantioselective decarboxylative annulation reactions to produce dihydroquinolones. nih.gov This method involves the NHC-catalyzed generation of aza-ortho-quinone methides from isatoic anhydrides, which then react with trifluoromethyl ketones in a formal [4+2] cycloaddition. nih.gov This process is notable for avoiding stoichiometric additives. nih.gov

| Reactants | Catalyst System | Key Intermediates | Product Type |

| 2-Aminobenzyl alcohol, Ketone | N-Heterocyclic Carbene (NHC) | NHC-assisted proton/hydride transfer complex | Quinoline |

| Aldehyde, Bromo-compound | N-Heterocyclic Carbene (NHC) | Homoenolate, Cyclized adduct | Quinolin-4-one |

| Isatoic anhydride, Trifluoromethyl ketone | Chiral N-Heterocyclic Carbene (NHC) | Aza-ortho-quinone methide | Enantioenriched dihydrobenzoxazin-4-one (precursor to dihydroquinolones) |

Photocatalytic and Electrochemical Synthesis Routes for Quinolinones

Photocatalytic and electrochemical methods represent green and sustainable alternatives for quinolinone synthesis, often proceeding under mild conditions without the need for harsh reagents. mdpi.comnih.gov

Photocatalytic Synthesis: Visible-light photocatalysis has been successfully applied to the synthesis of polysubstituted quinolines. organic-chemistry.orgnih.gov One approach utilizes 9,10-phenanthrenequinone (PQ) as a photocatalyst for the electrocyclization of 2-vinylarylimines. organic-chemistry.orgnih.gov Under blue LED irradiation, the excited state of PQ acts as a potent oxidant, inducing a one-electron oxidation of the imine substrate to form an iminium radical cation. This intermediate then undergoes cyclization and subsequent aromatization to yield the quinoline product. organic-chemistry.org Another photocatalytic method involves the synthesis of fluoroalkylated quinoline-2,4-diones using an iron catalyst. rsc.org This reaction proceeds via a photo-driven ligand-to-metal charge transfer (LMCT) process to generate fluoroalkyl radicals, which then initiate a radical cascade cyclization. rsc.org

Electrochemical Synthesis: Electrosynthesis offers a direct and highly selective route to quinolinones. nih.gov A notable application is the synthesis of 1H-1-hydroxyquinol-4-ones from readily available 2-nitrobenzoic acids. nih.gov This method relies on the selective reduction of the nitro group to a hydroxylamine (B1172632) under controlled potential conditions, which then undergoes a cyclocondensation reaction. nih.gov This electrochemical approach avoids the use of hazardous oxidants and expensive transition-metal catalysts that are often required in traditional chemical reductions. nih.gov Furthermore, an intramolecular oxidative annulation of N-substituted o-amino phenylacetylene (B144264) under electrochemical conditions has been developed to produce substituted quinolines in an undivided cell at room temperature, eliminating the need for external oxidants or metals. citedrive.comthieme-connect.com

| Method | Starting Materials | Catalyst/Conditions | Key Features |

| Photocatalytic | 2-Vinylarylimines | 9,10-phenanthrenequinone, blue LED | Mild conditions, high yields, radical cation mechanism. organic-chemistry.orgnih.gov |

| Photocatalytic | N-(2-cyanophenyl)-N-methylacrylamides, Fluoroalkyl carboxylic acids | Fe(OH)(OAc)₂, photo-driven LMCT | Efficient synthesis of fluoroalkylated quinoline-2,4-diones. rsc.org |

| Electrochemical | 2-Nitrobenzoic acids | Controlled potential reduction | Direct, highly selective, avoids hazardous reagents. nih.gov |

| Electrochemical | N-substituted o-amino phenylacetylene | Undivided cell, room temperature | Metal- and oxidant-free, good to excellent yields. citedrive.comthieme-connect.com |

Green Chemistry Principles Applied to Quinolinone Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles have been increasingly applied to the synthesis of quinolinones, leading to more sustainable and environmentally friendly methods.

Solvent-Free and Aqueous Medium Reaction Systems

Solvent-Free Systems: Conducting reactions in the absence of a solvent minimizes waste and can lead to improved reaction rates and selectivity. The Combes reaction, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using a reusable acidic resin (NKC-9) as a catalyst under microwave irradiation. asianpubs.org This approach offers high yields and significantly shorter reaction times compared to traditional methods. asianpubs.org Similarly, a one-pot, three-component domino reaction for synthesizing quinolin-4-ylmethoxychromen-2- and -4-ones has been developed under solvent-free and microwave conditions using YbCl₃ as a catalyst. rsc.org Another example is the use of Hβ zeolite as a recyclable heterogeneous catalyst for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions. rsc.org

Aqueous Medium Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been achieved through an intramolecular cyclization of o-aminochalcones in an aqueous medium using zirconyl nitrate (B79036) as a water-tolerant Lewis acid catalyst. organic-chemistry.org This method provides improved yields under mild reaction conditions. organic-chemistry.org The Heck reaction has also been adapted to an aqueous medium for the synthesis of (E)-3-styrylquinolin-4(1H)-ones, using a palladium acetate (B1210297) catalyst and a phase-transfer catalyst with ohmic heating. researchgate.netrsc.org This approach avoids the use of toxic phosphine (B1218219) ligands and organic solvents. researchgate.netrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant attention as it often leads to dramatic reductions in reaction times, increased yields, and improved product purity. Several protocols for quinolinone synthesis have been developed utilizing microwave irradiation.

For instance, the synthesis of 2-methyl-4-quinolinones via the Combes reaction has been efficiently carried out under solvent-free conditions using an acidic resin catalyst and microwave irradiation. asianpubs.org This method significantly shortens reaction times and improves yields. asianpubs.org In another application, 4-quinolones have been synthesized in a one-step reaction from anilines and ethyl acetoacetate (B1235776) in diphenyl ether under microwave irradiation. researchgate.net A highly efficient and eco-friendly one-pot, three-component domino reaction to produce functionalized quinolin-4-ylmethoxychromen-2- and -4-ones is achieved in just 4 minutes under solvent-free microwave conditions. rsc.org

| Method | Catalyst/Solvent | Key Advantages |

| Combes Reaction | Acidic Resin (NKC-9) / Solvent-Free | High yields, short reaction times, reusable catalyst. asianpubs.org |

| One-step synthesis | Diphenyl ether | Rapid synthesis from simple starting materials. researchgate.net |

| Domino Reaction | YbCl₃ / Solvent-Free | Excellent yields (80-95%), very short reaction time (4 min), high atom-economy. rsc.org |

Catalyst-Free and Supported Catalyst Approaches

Catalyst-Free Synthesis: Developing synthetic methods that proceed without a catalyst is highly desirable from both an economic and environmental perspective. A catalyst-free synthesis of 6H-1-benzopyrano[4,3-b]quinolin-6-ones has been achieved by reacting 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines under ultrasound irradiation. nih.gov Another notable example is the UV365 light-promoted synthesis of pyrimido[4,5-b]quinoline-2,4-diones from aromatic amines, barbituric acid, and aryl aldehydes in an aqueous-glycerol medium at room temperature without any photocatalyst. rsc.org

Supported Catalyst Approaches: The use of supported catalysts offers advantages such as ease of separation from the reaction mixture, potential for recycling, and improved stability. In the Friedländer synthesis of quinolines, various solid acid catalysts have been employed, including Montmorillonite K-10, zeolite, and nano-crystalline sulfated zirconia, under reflux conditions in ethanol. nih.gov These catalysts are recyclable and offer mild reaction conditions and easy work-up. nih.gov Zirconia-supported iron(III) oxide (Fe₂O₃/ZrO₂) magnetic nanoparticles have also been used as a recyclable catalyst for quinoline synthesis, achieving high yields in short reaction times. nih.gov Another approach involves using ferric chloride supported on silica (B1680970) ("silferc") as a catalyst, which avoids the use of volatile organic solvents. google.com

| Approach | Method | Conditions | Key Features |

| Catalyst-Free | Reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with aromatic amines | Ultrasound irradiation | Facile and efficient synthesis. nih.gov |

| Catalyst-Free | Reaction of aromatic amines, barbituric acid, and aryl aldehydes | UV365 light, aqueous-glycerol | Environmentally benign, high yield, chromatography-free. rsc.org |

| Supported Catalyst | Friedländer Synthesis | Montmorillonite K-10, Zeolite, or Sulfated Zirconia in ethanol | Recyclable catalysts, mild conditions, easy work-up. nih.gov |

| Supported Catalyst | Friedländer Synthesis | Fe₂O₃/ZrO₂ magnetic nanoparticles | Recyclable, high yields, short reaction times. nih.gov |

| Supported Catalyst | Reaction of anilines | Ferric chloride on silica ("silferc") | Avoids volatile organic solvents, clean approach. google.com |

Cascade and Domino Reaction Approaches to Functionalized Quinolin-4-ones

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. mdpi.comacs.org This strategy offers significant advantages in terms of atom economy, step economy, and reduction of waste.

A variety of cascade reactions have been developed for the synthesis of functionalized quinolin-4-ones. For example, a three-component, one-pot domino protocol has been designed using triethyl orthoformate as a C1 building block with dicarbonyl compounds and aniline derivatives to produce quinolone derivatives under sustainable conditions. acs.org Another approach involves a three-step cascade for the conversion of indole-tethered ynones into functionalized quinolines, where a single thiol reagent promotes dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. acs.orgnih.gov

Palladium-catalyzed cascade reactions have also proven to be powerful tools. A Sonogashira carbonylative cross-coupling followed by cyclization has been used to synthesize 2-substituted quinolin-4-ones. mdpi.com Additionally, a domino Heck/cyclization of methyl β-(2-acetamidophenyl)acrylates with aryl iodides provides a route to 4-arylquinolin-2(1H)-ones. researchgate.net These methods allow for the rapid construction of complex quinolone structures from simple starting materials in a single step. mdpi.com

Rational Design and Derivatization Strategies for this compound Analogs

The rational design and derivatization of this compound and related quinolin-4-one analogs are pivotal in medicinal chemistry for optimizing their biological activities and pharmacokinetic profiles. These strategies involve systematic modifications of the core quinolone scaffold to understand structure-activity relationships (SAR) and to develop new compounds with enhanced potency, selectivity, and improved physicochemical properties. researchgate.netufrj.br

The chemical modification of the parent 4-quinolone scaffold is a significant source for obtaining biologically and pharmacologically important molecules. rsc.org Key positions on the quinolone scaffold, including N-1, C-2, C-3, C-5, C-6, C-7, and C-8, have been targeted for chemical modifications, leading to molecules with improved physical, chemical, pharmacokinetic, and pharmacological properties. rsc.org

Pharmacophore Modeling and Structure-Activity Relationship (SAR)

Pharmacophore modeling helps in identifying the essential three-dimensional structural features of a molecule that are responsible for its biological activity. nih.gov For the quinolin-4-one class, the pharmacophore generally consists of a hydrogen bond acceptor (the C4-keto group), a hydrogen bond donor (the N1-proton), and a hydrophobic region, often provided by the fused benzene (B151609) ring and the substituent at the C-2 position. acs.org

SAR studies on various quinolin-4-one derivatives have provided valuable insights for the rational design of new analogs:

C-2 Position: The alkyl chain at the C-2 position, such as the nonyl group in this compound, is crucial for activity in many cases. The length and nature of this substituent can significantly influence potency. Strategies involve varying the alkyl chain length, introducing unsaturation, or replacing it with aryl or substituted aryl groups. arkat-usa.orgmdpi.com For instance, the synthesis of 2-aryl quinolone derivatives has been achieved through cross-coupling reactions of 2-bromo quinolines with appropriate boronic acids. nih.gov

C-3 Position: Modifications at the C-3 position, often involving the introduction of small substituents like hydroxyl or carboxyl groups, can modulate the biological profile. For example, 2-alkyl-3-hydroxy-4-quinolones are a significant class of derivatives. arkat-usa.orgresearchgate.net

Benzene Ring (A-Ring): Introducing various substituents (e.g., methoxy, chloro, fluoro) on the benzene portion of the quinolone ring is a common strategy to fine-tune electronic properties, lipophilicity, and metabolic stability. rsc.orgmdpi.com For example, 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives have been synthesized and evaluated for their anticancer activities. mdpi.com

N-1 Position: Alkylation or arylation at the N-1 position can significantly impact the compound's properties. N-alkylation can alter solubility and cell permeability. rsc.org

Bioisosteric Replacement Strategies

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design to enhance desired properties while maintaining biological activity. researchgate.net

Scaffold Hopping: In some approaches, the quinolone core itself is replaced by a bioisosteric scaffold. For example, to improve properties like aqueous solubility, the planar benzene ring of the quinolone can be replaced with non-aromatic cyclic structures such as cyclohexyl or tetrahydropyran (B127337) (THP) rings. liverpool.ac.uk This strategy aims to disrupt the planarity and reduce π-π stacking interactions, which can contribute to poor solubility. liverpool.ac.uk

Functional Group Replacement: Specific moieties within a lead compound can be replaced. In the context of 4-quinolone-3-carboxamides, the amide group has been replaced with bioisosteres like 1,2,3-triazoles or 1,3,4-oxadiazoles. nih.gov This modification led to a significant improvement in reduced lipophilicity and increased water solubility in some instances. nih.gov The insertion of a furyl ring at the C-6 position of the quinolone scaffold combined with a 1,2,3-triazole bioisosteric substitution at C-3 yielded promising results in terms of both physicochemical and pharmacodynamic properties in a series of cannabinoid receptor ligands. nih.gov

The table below summarizes the effect of bioisosteric replacement on the affinity and selectivity of certain 4-quinolone derivatives for cannabinoid receptors, illustrating the power of this design strategy.

| Compound | Ki CB1 (nM) | Ki CB2 (nM) | Selectivity Index (SI) |

| Amide Analog | >10000 | 2.0 | >5000 |

| 1,2,3-Triazole Bioisostere | >10000 | 1.2 | >8620 |

| 1,3,4-Oxadiazole Bioisostere | 125 | 2.5 | 50 |

| Data adapted from a study on cannabinoid-2 receptor ligands, illustrating the impact of bioisosteric replacement on receptor binding and selectivity. nih.gov |

Derivatization Strategies

Derivatization involves chemically modifying a compound to produce a new compound with different properties. This is a core component of lead optimization.

N-Oxidation: A common derivatization is the formation of 2-alkyl-4(1H)-quinolone N-oxides. These are not only important metabolites of microbially produced quinolones but also exhibit their own distinct biological activities. arkat-usa.orgresearchgate.net Synthesis can be achieved by the N-oxidation of a protected 2-alkyl-4(1H)-quinolone using reagents like peroxybenzoic acid. arkat-usa.org

Halogenation: The introduction of halogen atoms, particularly at positions C-6 or C-8, is a well-established strategy in the development of quinolone-based antibacterial agents. rsc.org

Coupling Reactions: Modern synthetic methods like Suzuki or Buchwald-Hartwig coupling reactions enable the efficient introduction of aryl or other complex substituents at various positions of the quinolone ring, expanding the chemical space for analog development. rsc.orgnih.gov For example, a Suzuki coupling reaction can be used to introduce an aryl group at the C-2 position of a 2-bromo quinoline precursor. nih.gov

Side-Chain Manipulation: The alkyl side chain at C-2 can be functionalized. For instance, regioselective addition of alkyl-Grignard reagents to activated quinolones has been used as a strategy to synthesize various 2-alkyl-4(1H)-quinolones. arkat-usa.org

The following table presents research findings on the derivatization of a related quinolone scaffold, highlighting how modifications impact biological activity.

| Compound ID | Scaffold Modification | R Group | In Vitro Activity IC50 (nM) | Aqueous Solubility (µM) |

| Parent | 4-Quinolone | Aryl | 5 | <0.1 |

| F8 | Tetrahydropyridopyridone | Aryl | 148 | 1.4 |

| G2 | 4-Quinolone | Aryl (modified) | 28 | 0.03 |

| F14 | Tetrahydropyridopyridone | Aryl (modified) | 235 | 20 |

| Data adapted from a study on antimalarial quinolone isosteres, demonstrating the impact of scaffold and side-chain modifications on activity and solubility. liverpool.ac.uk |

These rational design and derivatization strategies provide a robust framework for the systematic exploration of the chemical space around this compound, facilitating the development of new analogs with potentially superior biological and pharmaceutical properties.

Detailed Mechanistic Pathways of Cyclization Reactions

The synthesis of the quinolin-4-one scaffold, the central structural feature of this compound, can be achieved through several distinct mechanistic pathways. These include classical condensation reactions, modern carbene-mediated cycles, and radical-based approaches.

Nucleophilic Attack and Intramolecular Cyclodehydration Mechanisms

Classical methods for quinolin-4-one synthesis predominantly rely on cyclization reactions driven by nucleophilic attack followed by dehydration. Two of the most prominent examples are the Camps and the Conrad-Limpach-Knorr syntheses.

The Camps cyclization is a widely used reaction for synthesizing both quinolin-2-ones and quinolin-4-ones from o-acylaminoacetophenones using a base. wikipedia.org The mechanism for the formation of a 4-quinolone, such as the precursor to this compound, involves an intramolecular aldol-type condensation. mdpi.comresearchgate.net The reaction begins with the deprotonation of the α-carbon of the ketone group by a strong base (e.g., hydroxide (B78521) ion), forming an enolate. This enolate then acts as a nucleophile, attacking the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (cyclodehydration) to form the heterocyclic ring, which tautomerizes to the more stable quinolin-4-one structure. mdpi.comwikipedia.org

The Conrad-Limpach-Knorr synthesis provides another route, reacting anilines with β-ketoesters. pharmaguideline.comquimicaorganica.org To produce a 2-nonyl derivative, a β-ketoester with a nonyl group at the appropriate position would be required. At lower temperatures, the reaction yields a β-amino acrylate (B77674) through condensation. pharmaguideline.com This intermediate then undergoes thermal intramolecular cyclization to afford the 4-quinolone. mdpi.com The mechanism involves the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, followed by elimination. A subsequent electrocyclic reaction closes the ring, and tautomerization yields the final 4-hydroxyquinoline, which exists in equilibrium with the 4-quinolone form. iipseries.org

| Reaction Name | Precursor(s) | Key Mechanistic Steps | Product Type |

| Camps Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular aldol condensation, cyclodehydration. mdpi.com | 2- or 4-Quinolone |

| Conrad-Limpach-Knorr | Aniline, β-Ketoester | Formation of β-amino acrylate, thermal cyclization. pharmaguideline.commdpi.com | 2- or 4-Quinolone |

Carbene-Mediated Reaction Cycles in Quinolinone Formation

Modern synthetic methods have introduced carbene-mediated reactions as a powerful tool for constructing heterocyclic systems, including quinolinones. These reactions often proceed under mild conditions with high efficiency.

One such approach involves the use of copper-catalyzed carbene/alkyne metathesis. encyclopedia.pub In a relevant cascade reaction, alkyne-tethered diazo compounds can be used to construct multi-substituted 4-carboxyl quinoline derivatives. encyclopedia.pub A plausible mechanism involves the formation of a copper carbene intermediate from the diazo compound. This highly reactive species can then undergo a series of transformations, including reaction with an alkyne and subsequent cyclization involving an amino group on the aromatic ring, ultimately leading to the quinoline core. encyclopedia.pubresearchgate.net Another pathway involves the generation of carbene intermediates from sulfoxonium ylides, which then undergo cyclization with anthranils. mdpi.com Quinoid carbenes, derived from diazo quinones, have also been utilized in rhodium- or iridium-catalyzed reactions to form C(sp²)–N bonds, a key step in building the quinoline framework. researcher.life

Radical and Single-Electron Transfer (SET) Mechanisms in Quinoline Synthesis

Radical-based reactions have emerged as an effective strategy for quinoline and dihydroquinolinone synthesis, valued for their high atom economy and step efficiency. nih.govresearchgate.net These mechanisms often involve the generation of a radical species that adds to an unsaturated bond, initiating a cyclization cascade.

For the synthesis of dihydroquinolin-2-ones, a related scaffold, a single-electron transfer (SET) from an Fe(II) catalyst to a perester can generate an alkyl radical. mdpi.com This radical then adds to an α,β-unsaturated N-arylamide. The resulting intermediate undergoes a 6-endo cyclization onto the aryl ring, followed by a re-aromatization process to yield the final product. mdpi.com Similar radical addition/cyclization pathways can be initiated using various radical precursors, including those derived from aliphatic aldehydes or through photoredox catalysis. mdpi.comdntb.gov.ua Rhenium-catalyzed reactions using hypervalent iodine reagents can also proceed through a radical mechanism, involving a sequence of decarboxylation, intermolecular radical alkylation, and intramolecular radical arylation. mdpi.comrsc.org These radical transformations represent a versatile approach for accessing substituted quinolinone systems. bohrium.comdntb.gov.ua

Intramolecular Rearrangements and Aromatization Processes

The formation of the final quinolinone product often involves key steps of intramolecular rearrangement and aromatization, which transform intermediates into the stable heterocyclic system.

Intramolecular rearrangements can be a key feature in the synthesis of complex quinolone structures. For instance, a facile intramolecular indolinone-quinolone rearrangement has been developed for the synthesis of quinolino[3,4-b]quinoxalin-6-ones, a process promoted by AlCl₃. nih.govresearchgate.net In the biosynthesis of quinolone alkaloids, enzymes have been discovered that catalyze cationic epoxide rearrangements, such as the Meinwald rearrangement, under physiological conditions to create complex molecular architectures. nih.gov The classic Doebner-Miller reaction, which synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, is also believed to proceed through a mechanism involving fragmentation and recombination rearrangements. wikipedia.orgsynarchive.com

Aromatization is a critical final step in many quinolin-4-one syntheses, converting a dihydroquinolinone intermediate into the more stable aromatic quinolone. The target compound, this compound, represents such a dihydro intermediate. Aromatization is typically achieved through oxidation. mdpi.com For example, following a Dieckmann condensation to form a dihydroquinolinone, an oxidizing agent like chloranil (B122849) can be used to introduce the double bond and form the aromatic ring. mdpi.com In other syntheses, such as the Doebner-Miller reaction, the initially formed 1,2-dihydroquinoline (B8789712) is aromatized by an oxidant that is either added to the reaction or generated in situ. acs.org This oxidative aromatization step is thermodynamically driven by the formation of the stable aromatic system. rsc.orgnih.gov

Regioselectivity and Stereoselectivity in Quinolin-4-one Formation and Functionalization

Controlling the regiochemistry and stereochemistry of reactions is paramount for the specific synthesis of a target molecule like this compound.

Regioselectivity is a key consideration in many classical quinolinone syntheses. The Camps cyclization, for instance, can produce either 4-quinolones or 2-quinolones. The outcome is dependent on the structure of the N-(2-acylaryl)amide precursor and the reaction conditions. mdpi.com Specifically, the choice of base can direct the regioselectivity; a stronger base tends to favor deprotonation at the α-position of the ketone, leading to the formation of the 4-quinolone. mdpi.com Similarly, the Conrad-Limpach-Knorr synthesis can be directed toward either 2- or 4-quinolones by controlling the reaction temperature. pharmaguideline.commdpi.com Functionalization of the pre-formed quinolinone ring also displays regioselectivity. For example, electrophilic halogenation of 4-quinolones using hypervalent iodine reagents occurs selectively at the C3-position. acs.org

| Reaction | Condition | Regioselective Outcome |

| Camps Cyclization | Stronger base (e.g., NaOH) | Favors 4-Quinolone formation. mdpi.com |

| Weaker base | Can lead to 2-Quinolone formation. mdpi.com | |

| Conrad-Limpach-Knorr | Lower temperature (e.g., 100 °C) | Favors 4-Quinolone formation. mdpi.com |

| Higher temperature (e.g., 250 °C) | Favors 2-Quinolone formation. mdpi.com |

Stereoselectivity is crucial when synthesizing non-aromatic derivatives like this compound, which possess chiral centers. While many syntheses yield the achiral aromatic quinolone directly, methods that produce dihydroquinolinones can be highly stereoselective. A borane-catalyzed synthesis of dihydroquinolin-4-ones from amino-substituted chalcones proceeds via a redox-neutral endo-1,7-hydride shift with excellent diastereoselectivity (up to >99:1 cis:trans). researchgate.netacs.org The functionalization of quinolinones can also be stereoselective. For example, a three-component reaction to form fused dihydrofuro[3,2-c]quinolin-4-ones proceeds with high trans-selectivity. rsc.org Asymmetric synthesis of 4-aryl-3,4-dihydroquinolin-2-ones has also been achieved with high enantioselectivity using chiral catalysts. acs.org

Experimental and Computational Methodologies for Mechanism Elucidation

A combination of experimental and computational techniques is employed to unravel the complex mechanisms governing quinolinone synthesis and transformations.

Experimental methodologies provide direct evidence for reaction pathways. Kinetic studies are used to determine reaction rates and dependencies on reactant concentrations, offering insight into the rate-limiting step. researchgate.netcdnsciencepub.com Isotope labeling experiments, often using deuterium (B1214612), are a powerful tool for tracing the path of atoms throughout a reaction. wikipedia.orgresearchgate.netcdnsciencepub.com For example, deuterium labeling was used to probe the mechanism of the Doebner-Miller reaction, indicating that the reaction does not necessarily proceed via an α,β-unsaturated aldehyde intermediate under all conditions. cdnsciencepub.com The isolation and structural characterization of reaction intermediates by techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography provide a snapshot of the reaction progress and confirm proposed structures. cdnsciencepub.comtandfonline.com

Computational methodologies , particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at a molecular level. nih.gov DFT calculations can be used to map potential energy surfaces, identify transition states, and calculate activation energies for different possible pathways. nih.govresearchgate.net This allows researchers to predict and rationalize the outcomes of reactions, including regioselectivity and stereoselectivity. For example, DFT calculations have been used to explore the mechanism of the intramolecular indolinone-quinolone rearrangement, providing a detailed understanding of the process. nih.gov The synergy between experimental and computational approaches provides a comprehensive picture of the reaction mechanisms. mdpi.comdntb.gov.ua

Biosynthesis and Natural Occurrence of 2 Nonyl 4ah Quinolin 4 One

Identification of Natural Sources

2-Nonyl-4-hydroxyquinoline has been isolated from a variety of natural sources, highlighting its distribution across different biological kingdoms.

Pseudomonas aeruginosa : This ubiquitous Gram-negative bacterium is a well-documented producer of a class of signaling molecules known as 4-hydroxy-2-alkylquinolines (HAQs), which includes 2-nonyl-4-hydroxyquinoline. asm.orgmdpi.com These compounds are involved in quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. asm.orgnih.govnih.gov The production of these molecules, including the nonyl derivative, is particularly noted during the stationary phase of growth and under stress conditions. asm.org

Ruta angustifolia and Ruta graveolens : Plants of the Ruta genus, commonly known as rue, are known to produce a diverse array of quinoline (B57606) and quinolinone alkaloids. colab.wsresearchgate.netdovepress.com Specifically, 2-alkyl-4(1H)-quinolones have been isolated from the aerial parts of Ruta graveolens. researchgate.net

Evodia rutaecarpa : This plant, belonging to the Rutaceae family, is another significant source of quinolone alkaloids. nih.govjst.go.jptandfonline.com Studies have led to the isolation of several quinolone alkaloids from its fruits and leaves, including those with varying alkyl chain lengths. nih.govjst.go.jptandfonline.comthieme-connect.com

Raulinoa echinata : This Brazilian shrub has also been identified as a natural source of 2-nonyl-4-quinolone. mdpi.comnih.gov

The following table summarizes the natural sources of 2-nonyl-4-hydroxyquinoline and related compounds.

| Natural Source | Compound Class | Specific Compounds Identified |

| Pseudomonas aeruginosa | 4-Hydroxy-2-alkylquinolines (HAQs) | 2-Heptyl-4-hydroxyquinoline (HHQ), 2-Nonyl-4-hydroxyquinoline (NHQ), Pseudomonas Quinolone Signal (PQS) asm.orgmdpi.comresearchgate.net |

| Ruta graveolens | Quinolone Alkaloids | 2-Alkyl-4(1H)-quinolones researchgate.net |

| Evodia rutaecarpa | Quinolone Alkaloids | 1-Methyl-2-undecyl-4(1H)-quinolone, Dihydroevocarpine (1-methyl-2-tridecyl-4(1H)-quinolone), 1-Methyl-2-pentadecyl-4(1H)-quinolone tandfonline.comthieme-connect.com |

| Raulinoa echinata | Quinolone Alkaloids | 2-Nonyl-4-quinolone mdpi.comnih.gov |

Proposed Biosynthetic Pathways of 4-Hydroxy-2-alkylquinolines and Related Alkaloids

The biosynthesis of 4-hydroxy-2-alkylquinolines (HAQs) in Pseudomonas aeruginosa is the most extensively studied pathway and serves as a model for understanding the formation of these compounds. The core of this pathway involves the condensation of anthranilic acid with a fatty acid precursor. asm.orgpnas.orgnih.gov

The biosynthesis begins with the activation of anthranilate, which can be derived from chorismate via the action of an anthranilate synthase or through the degradation of tryptophan. asm.orgnih.gov In P. aeruginosa, two distinct pathways can supply anthranilate for HAQ synthesis. asm.org The phnAB operon encodes an anthranilate synthase, and the kynurenine (B1673888) pathway can degrade tryptophan to produce anthranilate. asm.org

The activated anthranilate, in the form of anthraniloyl-CoA, then undergoes a condensation reaction. nih.govresearchgate.netnih.gov It was initially hypothesized that the alkyl chain was derived from a β-keto fatty acid. asm.orgpnas.org However, more recent research has demonstrated that octanoic acid is directly incorporated into 2-heptyl-4-hydroxyquinoline (HHQ), indicating that fatty acids, not necessarily β-keto fatty acids, are the precursors for the alkyl side chain. nih.gov

The proposed pathway proceeds in two main steps following the formation of anthraniloyl-CoA:

The synthesis of 2-aminobenzoylacetate (2-ABA) from anthraniloyl-CoA and malonyl-CoA. nih.govnih.gov

A decarboxylating coupling of 2-ABA to a fatty acid group, such as an octanoate (B1194180) group for HHQ synthesis, to form the final 4-hydroxy-2-alkylquinoline. nih.gov

For the synthesis of 2-nonyl-4-hydroxyquinoline, a β-keto-dodecanoic acid is believed to be the crucial precursor for the nonyl side chain. asm.org These fatty acid precursors are, at least in part, derived from the same pool of β-hydroxy fatty acids that are used in rhamnolipid biosynthesis. asm.org

In plants like Ruta graveolens, the biosynthesis of furoquinoline alkaloids and edulinine (B1212334) also proceeds via a 4-hydroxy-2-quinolone intermediate. colab.ws The formation of these alkaloids involves substrates like 4-hydroxy- and 4-methoxy-3-(3-methyl-2-butenyl)-2-quinolone. colab.ws

Characterization of Key Enzymatic Systems Involved in Quinolinone Biosynthesis

The biosynthesis of HAQs in P. aeruginosa is orchestrated by a set of enzymes encoded by the pqs gene cluster (pqsABCDE). nih.govnih.govresearchgate.net

PqsA : This enzyme is an anthranilate-CoA ligase. researchgate.netnih.govresearchgate.net It activates anthranilate by converting it to anthraniloyl-CoA, which is the first committed step in the HAQ biosynthetic pathway. researchgate.netnih.govresearchgate.net

PqsD : This enzyme is an anthraniloyl-CoA-dependent acyltransferase that catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce the unstable intermediate 2-aminobenzoylacetyl-CoA (2-ABA-CoA). nih.govplos.org

PqsBC : This heterodimeric enzyme complex acts as a condensing enzyme. nih.gov It catalyzes the condensation of a fatty acyl-CoA (like octanoyl-CoA for HHQ) with 2-aminobenzoylacetate (2-ABA), which is derived from 2-ABA-CoA, to form the 2-alkyl-4(1H)-quinolone. nih.govfrontiersin.org PqsB is tightly associated with PqsC and is required for this condensation step. nih.gov

PqsE : The role of PqsE is unique. While it is encoded within the pqs operon, it is not directly required for the biosynthesis of HAQs. nih.govasm.org Instead, it functions as a pathway-specific thioesterase and also plays a regulatory role in virulence, independent of its enzymatic activity. frontiersin.orgasm.org

PqsH : This FAD-dependent monooxygenase is responsible for the final hydroxylation step in the biosynthesis of the Pseudomonas Quinolone Signal (PQS), converting HHQ to PQS (2-heptyl-3-hydroxy-4-quinolone). researchgate.netpnas.org

PhnAB : These enzymes constitute an anthranilate synthase that provides the anthranilate precursor for HAQ biosynthesis. asm.orgpnas.org

In plants, the specific enzymatic systems for 2-nonyl-4aH-quinolin-4-one are less characterized. However, in Ruta graveolens, it is known that two copies of the anthranilate synthase α-subunit exist. One is constitutively expressed and inhibited by tryptophan, while the other is upregulated upon elicitation and is less sensitive to tryptophan, allowing for the accumulation of anthranilate needed for alkaloid biosynthesis. rsc.org

Genetic Basis and Regulation of Natural Product Quinolinone Production in Microorganisms and Plants

The production of HAQs in Pseudomonas aeruginosa is tightly regulated and integrated into the broader quorum-sensing network of the bacterium.

The core genetic locus for HAQ biosynthesis is the pqsABCDE operon . nih.govnih.gov The expression of this operon is controlled by the LysR-type transcriptional regulator PqsR (also known as MvfR). nih.govfrontiersin.orgasm.org PqsR is activated by binding to HAQs, including HHQ and PQS, creating a positive feedback loop that amplifies the production of these signaling molecules. researchgate.netplos.orgresearchgate.net

The regulation of pqsR itself is complex, being positively regulated by the LasR quorum-sensing system and negatively regulated by the RhlR quorum-sensing system. nih.gov This places HAQ production under the hierarchical control of the other major quorum-sensing systems in P. aeruginosa. Furthermore, RhlR can also directly bind to the pqsABCDE promoter region and repress its transcription. nih.govnih.gov

Iron availability also plays a regulatory role. The iron-responsive small regulatory RNAs, PrrF1 and PrrF2 , promote HAQ production by inhibiting the translation of antR, a transcriptional activator of anthranilate degradation genes. nih.gov This action preserves the anthranilate pool for HAQ synthesis. nih.gov Additionally, the TetR-type transcriptional regulator PsrA positively influences PQS production by repressing the transcription of a gene involved in fatty acid β-oxidation, thereby making more fatty acid precursors available for quinolone synthesis. plos.org

In plants like Ruta graveolens, the genetic regulation involves the differential expression of anthranilate synthase genes to control the flux of precursors into alkaloid biosynthesis. rsc.org The presence of an elicitor-inducible, tryptophan-insensitive anthranilate synthase allows the plant to specifically channel resources towards the production of these defensive compounds when needed. rsc.org

The following table provides a summary of the key genes and regulators involved in HAQ biosynthesis in P. aeruginosa.

| Gene/Regulator | Function | Regulatory Effect |

| pqsABCDE operon | Encodes enzymes for HAQ biosynthesis. nih.govnih.gov | --- |

| PqsR (MvfR) | LysR-type transcriptional regulator. nih.govfrontiersin.org | Positively regulates pqsABCDE expression upon binding HAQs. plos.orgresearchgate.net |

| LasR | Quorum-sensing regulator. nih.gov | Positively regulates pqsR expression. nih.gov |

| RhlR | Quorum-sensing regulator. nih.gov | Negatively regulates pqsR and directly represses pqsABCDE expression. nih.govnih.gov |

| PrrF1/PrrF2 | Small regulatory RNAs. nih.gov | Promote HAQ production by repressing anthranilate degradation. nih.gov |

| PsrA | TetR-type transcriptional regulator. plos.org | Positively affects PQS production by repressing fatty acid β-oxidation. plos.org |

| phnAB operon | Encodes anthranilate synthase. asm.org | Provides anthranilate precursor for HAQ synthesis. asm.org |

Biological Activity Mechanisms of 2 Nonyl 4ah Quinolin 4 One

Antiviral Activity Mechanisms (e.g., Hepatitis C Virus Replication Inhibition)

Research has identified 2-nonyl-4(1H)-quinolone, also known as pseudane IX or 2-nonyl-4-hydroxyquinoline (NHQ), as a potent inhibitor of the Hepatitis C Virus (HCV). kobe-u.ac.jpunair.ac.id Studies have demonstrated its effectiveness in reducing HCV infection in human liver cells. smolecule.com The antiviral action of this compound targets multiple stages of the HCV lifecycle.

One primary mechanism is the inhibition of viral entry and replication. mdpi.com Quinolones, as a class, are thought to exert antiviral effects by directly binding to viral nucleic acids or nucleoprotein complexes. unair.ac.id Specifically for HCV, certain quinolone derivatives have been reported to function as inhibitors of the HCV NS5B RNA polymerase, a critical enzyme for the replication of the viral genome. kobe-u.ac.jpunair.ac.id They are believed to bind to an allosteric site on the enzyme, disrupting its function and thus halting viral replication. unair.ac.id The C9H19 (nonyl) alkyl chain at the C-2 position of the quinolone structure is considered to play an important role in its potent anti-HCV activity. kobe-u.ac.jp

In a study evaluating compounds isolated from Ruta angustifolia leaves, pseudane IX (2-nonyl-4(1H)-quinolone) exhibited strong anti-HCV activity, as detailed in the table below.

Table 1: Anti-HCV Activity of 2-Nonyl-4(1H)-quinolone and Related Alkaloids

| Compound | Type | 50% Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Pseudane IX (2-nonyl-4(1H)-quinolone) | Quinolone Alkaloid | 1.4 ± 0.2 µg/ml |

| Arborinine | Acridone Alkaloid | 6.4 ± 0.7 µg/ml |

| Kokusaginine | Furoquinoline Alkaloid | 6.4 ± 1.6 µg/ml |

| γ-Fagarine | Furoquinoline Alkaloid | 20.4 ± 0.4 µg/ml |

Source: Adapted from research on compounds from Ruta angustifolia. kobe-u.ac.jpunair.ac.id

Antifungal Activity Mechanisms (e.g., Activity against L. gongylophorus)

The compound 2-nonyl-4-quinolone has demonstrated notable antifungal properties, particularly against Leucoagaricus gongylophorus. asm.org This fungus maintains a crucial symbiotic relationship with leaf-cutting ants of the genera Atta and Acromyrmex, serving as their primary food source. google.comasm.org The health of the fungus is essential for the survival of the ant colony, making L. gongylophorus a key target for controlling these agricultural pests. google.com

In bioassays, 2-n-nonyl-4-quinolone (referred to as N1 in the study) was shown to be highly effective at inhibiting the growth of the fungus. asm.org While the precise molecular mechanism of its antifungal action on L. gongylophorus is not fully detailed in the available literature, the activity is significant. The disruption of this symbiotic fungus can lead to an imbalance within the ant nest, providing a natural method of pest control. google.com

Immunomodulatory Activity Mechanisms (e.g., Inhibition of Nuclear Factor of Activated T Cells (NFAT) Activation)

Beyond its antimicrobial effects, 2-nonyl-4aH-quinolin-4-one and related 2-alkyl-4(1H)-quinolones (AQs) exhibit significant immunomodulatory activities. researchgate.netnih.gov One of the key mechanisms is the inhibition of pro-inflammatory transcription factors, including the Nuclear Factor of Activated T Cells (NFAT) and NF-κB. researchgate.netoup.com

Studies on various 2-alkyl-4(1H)-quinolone alkaloids have shown they can inhibit NFAT activity without harming cell viability. researchgate.net Research indicates a structure-activity relationship where quinolones with longer aliphatic side chains, such as the nonyl group of this compound, demonstrate stronger inhibition of NFAT activity. researchgate.net Related AQs produced by P. aeruginosa, such as the Pseudomonas Quinolone Signal (PQS), have been found to suppress the generation of inflammatory cytokines like IL-12 and downregulate the host immune response by inhibiting the activation of the NF-κB pathway. oup.comfrontiersin.org This inhibition of key immune signaling pathways highlights the potential of these compounds to modulate immune responses. nih.gov

Comparative Analysis with Broad-Spectrum Quinolinone Biological Activities (e.g., Antibacterial and Anticancer Mechanisms)

The specific activities of this compound are part of a much broader spectrum of biological effects associated with the larger quinolone and quinolinone chemical classes. mdpi.comnih.gov These compounds have been extensively developed into synthetic drugs, most notably the highly successful fluoroquinolone antibiotics. nih.govoup.com

Table 2: Comparative Analysis of Biological Activity Mechanisms

| Biological Activity | Specific Mechanism for this compound (or related AQs) | General Mechanism for Broad-Spectrum Quinolinones |

|---|---|---|

| Antiviral | Inhibition of HCV entry and replication; potential inhibition of NS5B RNA polymerase. unair.ac.idmdpi.com | Inhibition of viral enzymes like HIV-1 integrase and HCV NS3 helicase. ualberta.ca |

| Antifungal | Growth inhibition of the symbiotic fungus L. gongylophorus. asm.org | Broad-spectrum activity against various fungal pathogens. rsc.org |

| Immunomodulatory | Inhibition of NFAT and NF-κB transcription factor activation. researchgate.netoup.com | Inhibition of IL-2 secretion; modulation of cytokine release. nih.govresearchgate.net |

| Antibacterial | Activity against Gram-positive bacteria. nih.gov | Inhibition of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication and repair. mdpi.comfrontiersin.org |

| Anticancer | Not specifically detailed for this compound. | Inhibition of tubulin polymerization, disruption of cell cycle, induction of apoptosis, and inhibition of tyrosine kinases. nih.govunair.ac.idoup.com |

Antibacterial Mechanisms: The hallmark of antibacterial quinolones is their ability to inhibit bacterial DNA synthesis. smolecule.com They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. kobe-u.ac.jpfrontiersin.org By inhibiting the ligase activity of these enzymes, quinolones introduce single- and double-strand breaks into the bacterial DNA, which ultimately leads to cell death. mdpi.com First-generation quinolones were primarily active against Gram-negative bacteria, but subsequent generations, particularly the fluoroquinolones, have expanded this spectrum to include Gram-positive bacteria, atypical bacteria, and anaerobes. beilstein-journals.orgmdpi.com

Anticancer Mechanisms: The quinoline (B57606) and quinazolinone scaffolds are also prominent in anticancer drug discovery. nih.govunair.ac.id These compounds exhibit a wide range of antitumor mechanisms. oup.com A primary mode of action is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest and apoptosis (programmed cell death). nih.govoup.com Other anticancer mechanisms include the inhibition of crucial signaling proteins like tyrosine kinases and the PI3K/Akt/mTOR pathway, disruption of angiogenesis (the formation of new blood vessels that feed tumors), and direct DNA damage. unair.ac.idresearchgate.net

Molecular Targets and Ligand Receptor Interactions of 2 Nonyl 4ah Quinolin 4 One

Identification and Characterization of Specific Protein Targets (e.g., NFAT)

A key molecular target of 2-nonyl-4aH-quinolin-4-one is the Nuclear Factor of Activated T-cells (NFAT). caymanchem.com NFAT is a family of transcription factors that play a pivotal role in the immune system and are implicated in various cellular processes, including cell proliferation, apoptosis, and angiogenesis in cancer cells. nih.govfrontiersin.org The NFAT family consists of five members, with NFAT1-4 being regulated by calcium signaling. nih.gov Activation of NFAT involves dephosphorylation by the calcium-dependent phosphatase calcineurin, leading to its translocation into the nucleus where it regulates gene expression. nih.govfau.de

Research has demonstrated that this compound inhibits the activation of NFAT. caymanchem.com Specifically, it has been shown to inhibit NFAT activation induced by phorbol (B1677699) 12-myristate 13-acetate (TPA) and the calcium ionophore A23187 in Jurkat cells, a human T-lymphocyte cell line. caymanchem.com This inhibitory activity suggests that this compound interferes with the signaling cascade that leads to NFAT activation. The NFAT transcription factor family is a critical regulator of T-cell function and has been a target for immunosuppressive drugs. frontiersin.org

It's important to note that the interaction between NFAT and other transcription factors, such as AP-1 (Fos-Jun), is often required for the expression of certain target genes. embopress.org This cooperative action allows for the integration of multiple signaling pathways. embopress.org Therefore, the inhibitory effect of this compound on NFAT could have broader implications for gene regulation beyond targeting NFAT alone.

In Vitro Binding Studies and Interaction Analysis

In vitro binding studies are essential for characterizing the interaction between a ligand like this compound and its molecular targets. These studies can determine the affinity and capacity of binding, providing quantitative measures of the interaction. fda.govresearchgate.net Typically, these studies involve equilibrium and kinetic binding experiments. fda.govfda.gov

For this compound, in vitro studies have confirmed its biological activity. For instance, it has been shown to inhibit the activation of NFAT in reporter assays with a specific half-maximal inhibitory concentration (IC50). caymanchem.com While detailed binding kinetics and affinity constants (like k1 and k2) for the direct interaction of this compound with purified NFAT protein are not extensively reported in the provided context, the inhibitory concentration provides a measure of its functional interaction with the NFAT pathway. caymanchem.com

The general principles of in vitro binding studies involve incubating the drug with its target under controlled conditions and measuring the extent of binding. fda.gov Such studies are crucial for the development and evaluation of therapeutic agents. nih.gov

Allosteric Modulation and Enzyme Inhibition Kinetics of Target Proteins

Allosteric modulation refers to the regulation of an enzyme or protein by the binding of an effector molecule at a site other than the active site, known as an allosteric site. nih.govlibretexts.org This binding induces a conformational change in the protein, which can either enhance (positive modulation) or decrease (negative modulation) its activity. libretexts.orgnumberanalytics.com

The interaction of this compound with its targets may involve allosteric mechanisms. Given that it inhibits NFAT activation, which is a complex process involving multiple proteins like calcineurin, it's plausible that this compound could act as an allosteric modulator of one of these upstream regulators. nih.govfau.de Allosteric inhibitors can be of two main types: K-type, which affects the substrate affinity (Kapp), and V-type, which alters the maximum reaction rate (Vmax). nih.gov

Enzyme inhibition kinetics are used to characterize the mechanism of an inhibitor. du.ac.in Different types of reversible inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, Km and Vmax. du.ac.in While specific enzyme inhibition kinetic data for this compound are not detailed in the provided search results, its demonstrated biological activities, such as the inhibition of NFAT activation, suggest an interference with enzymatic processes. caymanchem.com

Perturbation of Cellular Pathways and Signaling Networks by this compound

Cellular functions are governed by intricate signaling networks that involve numerous interacting proteins and pathways. nih.govplos.orgusp.br The introduction of a bioactive compound like this compound can perturb these networks, leading to a cascade of downstream effects.

The primary documented effect of this compound is on the NFAT signaling pathway. caymanchem.com By inhibiting NFAT activation, this compound can influence the expression of a wide array of genes involved in immune responses and other cellular processes. nih.govfrontiersin.org For example, NFAT is known to regulate the transcription of cytokines like IL-2 and IL-4. frontiersin.orgembopress.org Therefore, inhibition of NFAT by this compound could lead to a suppression of these cytokines.

Interestingly, the compound shows selectivity in its action. It inhibits NFAT activation but does not affect LPS-induced NF-κB activation in RAW 264.7 cells at similar concentrations. caymanchem.com This selectivity suggests that this compound targets specific nodes within the complex web of cellular signaling pathways. The NF-κB pathway is another crucial signaling cascade involved in inflammation and immunity, and the lack of its inhibition by this compound highlights a degree of specificity in its molecular action.

The perturbation of cellular pathways can have significant biological consequences. For instance, the inhibition of the NFAT pathway has been explored as a therapeutic strategy for autoimmune diseases. frontiersin.org

Computational Approaches to Molecular Target Prediction and Validation

In recent years, computational methods have become invaluable tools in drug discovery for predicting and validating molecular targets. ug.edu.ghnih.gov These in silico approaches leverage the vast amount of available biological and chemical data to identify potential interactions between small molecules and proteins. nih.gov

One common approach is based on the "similarity principle," which posits that similar molecules are likely to have similar biological properties, including their protein targets. swisstargetprediction.ch Web-based tools like SwissTargetPrediction utilize this principle to predict the targets of a query molecule by identifying known active ligands with high similarity. swisstargetprediction.ch

Network-based inference methods represent another powerful computational strategy. ecust.edu.cn These methods analyze complex networks of drug-target interactions to predict new potential targets for a given compound. nih.govecust.edu.cn Such approaches can consider not only direct interactions but also the broader context of biological pathways and networks. ecust.edu.cn

While specific computational studies predicting the targets of this compound are not detailed in the search results, these methodologies could be applied to further explore its molecular interactions. For example, by inputting the structure of this compound into a prediction server, a list of potential protein targets could be generated. These predictions would then require experimental validation through in vitro binding studies and functional assays to confirm their biological relevance.

Structure Activity Relationship Sar Studies and Rational Design of 2 Nonyl 4ah Quinolin 4 One Analogs

Systematic Chemical Modification of the Nonyl Side Chain and Quinolinone Core

The structure-activity relationship (SAR) of quinoline-based compounds is a critical area of study, providing insights into how chemical modifications influence their biological effects. benthamdirect.comgeorgiasouthern.edu Systematic alterations to the nonyl side chain and the quinolinone core of 2-nonyl-4aH-quinolin-4-one have been instrumental in elucidating key structural requirements for activity.

Research has shown that the nature of peripheral substituents and their spatial arrangement within the quinoline (B57606) skeleton significantly impact the antimicrobial activity of this class of molecules. medcraveonline.com For instance, the length of the alkyl chain at various positions on the quinolinone ring has a dramatic effect on antimicrobial properties. researchgate.net Studies on N-alkyl-4-(1H)-quinolones have demonstrated that the potency is related to the chain length of the aliphatic groups at both the N-1 and C-2 positions. mdpi.com Specifically, the introduction of a terminal bromine atom on the side chain of N-alkyl-2-(E)-alkenyl-4-(1H)-quinolones has been found to enhance antimycobacterial activity. mdpi.com

Furthermore, modifications to the quinolinone core itself have yielded important SAR data. For example, the introduction of different substituents on the aromatic ring of 4-hydroxy-2-quinolone analogs has been explored. researchgate.net SAR studies on quinoline derivatives have revealed that isatin-containing derivatives can exhibit higher cytotoxicity against certain cancer cell lines compared to their quinoline counterparts. tandfonline.com The strategic hybridization of the quinoline nucleus with other heterocyclic moieties like pyrazole, isoxazole, and pyrimidine (B1678525) has also been a fruitful avenue for creating novel scaffolds with diverse biological activities. medcraveonline.com

These systematic modifications provide a foundational understanding for the rational design of new quinoline-based therapeutic agents with improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net This approach is invaluable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. mdpi.com For quinolinone derivatives, QSAR studies have been employed to understand the structural features that govern their diverse biological effects, including anticancer and antimicrobial activities. nih.govresearchgate.netresearchgate.net

Selection and Calculation of Physicochemical and Electronic Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical and electronic properties. In the study of quinolinone derivatives, a wide array of descriptors are calculated using specialized software like PaDEL Descriptor. nih.gov

Commonly used descriptors include:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule. Examples include the Szeged index. nih.gov

Geometrical descriptors: These relate to the three-dimensional shape of the molecule, such as ovality and surface area. nih.gov

Electronic descriptors: These quantify the electronic properties of the molecule, including partial atomic charges, electronegativity, and the energy of the highest occupied molecular orbital (HOMO). walisongo.ac.idacademicdirect.org

Physicochemical descriptors: Properties like lipophilicity (logP) and molar refractivity (Mr) are also crucial. walisongo.ac.id

For instance, a QSAR study on styryl quinolone derivatives utilized descriptors such as atomic charges (qC3, qC4, qC5, qC7, qC8), approximate surface area, grid, logP, molecular weight (Mr), and HOMO energy. walisongo.ac.id Another study on quinolinone-based thiosemicarbazones identified van der Waals volume, electron density, and electronegativity as pivotal for antituberculosis activity. nih.gov The selection of these descriptors is a critical step, as they form the basis for the mathematical models that will be developed to predict biological activity. analis.com.my

Development of Predictive Models for Biological Activity

Once the descriptors are calculated, various statistical methods are employed to build predictive QSAR models. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to establish a linear relationship between the descriptors and the biological activity (e.g., pIC50). walisongo.ac.idanalis.com.my

For example, an MLR model for styryl quinolone derivatives as HIV-1 inhibitors was developed with a high correlation coefficient (r = 0.870), indicating a strong relationship between the selected descriptors and the anti-HIV-1 activity. walisongo.ac.id Similarly, a QSAR model for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis showed excellent statistical parameters (R² = 0.83). nih.gov

The predictive power of these models is rigorously validated using internal and external validation techniques, such as leave-one-out cross-validation and prediction on a test set of compounds. nih.govanalis.com.my A robust and validated QSAR model can then be used to predict the biological activity of newly designed compounds, thereby guiding the synthesis of more potent analogs. researchgate.netwalisongo.ac.id This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery. analis.com.my

Pharmacophore Modeling and Ligand-Based Rational Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net This approach is particularly useful when the 3D structure of the target is unknown. mdpi.com By understanding the key interaction points, new molecules with diverse chemical scaffolds but similar pharmacophoric features can be designed to elicit the desired biological response. researchgate.net

In the context of quinoline derivatives, pharmacophore modeling has been successfully applied to design novel inhibitors for various targets. For instance, a pharmacophore model for GSK-3β inhibitors led to the identification of a promising quinolin-2-one derivative as a lead compound for Alzheimer's disease treatment. nih.gov Another study on quinoline-based Schiff bases used ligand-based pharmacophore modeling to identify features crucial for α-glucosidase inhibition, resulting in the synthesis of potent antidiabetic agents. rsc.org

The process typically involves aligning a set of active molecules to identify common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netdovepress.com The resulting pharmacophore model serves as a 3D query to screen virtual compound libraries for new potential hits. This approach, often combined with other computational methods like QSAR and molecular docking, accelerates the discovery of novel therapeutic agents. mdpi.comelsevierpure.comnih.gov

Computational Chemistry Approaches for SAR Elucidation

Computational chemistry provides a suite of powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. These methods are instrumental in elucidating Structure-Activity Relationships (SAR) by providing insights that are often difficult to obtain through experimental means alone.

Molecular Docking Simulations with Identified Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. mdpi.comfrontiersin.org This method is widely used to understand the binding modes of quinolinone derivatives and to rationalize their biological activities. nih.govnih.gov

For example, in the development of novel quinolinone-based thiosemicarbazones as anti-tuberculosis agents, molecular docking was used to study their interactions with key mycobacterial enzymes like enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1). nih.gov Similarly, docking studies of quinoline derivatives with serine/threonine protein kinase have provided insights into their potential as anticancer agents. mdpi.com

The results of docking simulations, often visualized as 3D models of the ligand-protein complex, reveal crucial interactions such as hydrogen bonds and hydrophobic contacts that stabilize the binding. This information is invaluable for designing new analogs with improved affinity and selectivity for the target. nih.gov To further refine the understanding of these interactions and the stability of the complex, molecular dynamics (MD) simulations are often performed. MD simulations provide a dynamic view of the ligand-protein interaction over time, confirming the stability of the binding pose predicted by docking. mdpi.comfrontiersin.orgbiotechrep.irmdpi.com

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecular systems, including the intricate interactions between a ligand like this compound and its biological receptor. nih.gov These simulations model the movement of atoms over time, providing insights into the stability of ligand-receptor complexes, conformational changes, and the key interactions that govern binding affinity and specificity. nih.govnih.gov

In the context of 2-alkyl-4-quinolones (AQs), MD simulations are particularly valuable for studying their interaction with the transcriptional regulator PqsR (also known as MvfR), a key receptor in the Pseudomonas aeruginosa quorum-sensing system. semanticscholar.orgmdpi.com The 2-nonyl analog, 2-nonyl-4-hydroxyquinoline (NHQ), is a known native agonist for PqsR. semanticscholar.orgresearchgate.net MD simulations can be employed to analyze the stability of the complex formed between PqsR and ligands such as NHQ. By tracking parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time, researchers can assess the stability of the ligand within the binding pocket and the flexibility of the protein residues. nih.govbiorxiv.org

Simulations can reveal that the quinolone ring of a ligand like NHQ can be buried deep within a hydrophobic pocket of the PqsR co-inducer binding domain (CBD), while the alkyl chain occupies a more surface-accessible hydrophobic channel. researchgate.net This binding is often stabilized primarily by hydrophobic interactions. semanticscholar.org MD studies can further elucidate the role of specific amino acid residues, such as Ile_186 and Tyr_258, which have been suggested as key to the activation mechanism of PqsR. mdpi.com By running simulations of PqsR complexed with various analogs, it is possible to understand why certain modifications lead to higher or lower activity. For instance, simulations can help rationalize how the length of the alkyl chain affects the stability and interactions within the binding pocket, correlating with experimental structure-activity relationship (SAR) data. nih.gov